1,3-Dibenzyloxybenzene

Vue d'ensemble

Description

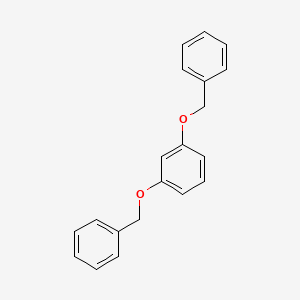

1,3-Dibenzyloxybenzene: is an organic compound with the molecular formula C20H18O2 . It is a derivative of benzene, where two benzyl groups are attached to the 1 and 3 positions of the benzene ring through oxygen atoms. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .

Mécanisme D'action

Target of Action

The primary targets of 1,3-Dibenzyloxybenzene are currently unknown. This compound is a biochemical used in proteomics research

Mode of Action

It is known that this compound can be acylated with acetic anhydride to produce 3,5-dibenzyloxyacetophenone , a precursor for the production of various drugs.

Biochemical Pathways

Given its role as a precursor in the synthesis of various drugs , it is likely involved in several biochemical pathways

Result of Action

As a precursor in drug synthesis , it is likely to have significant effects at the molecular and cellular levels

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,3-Dibenzyloxybenzene can be synthesized through the reaction of resorcinol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The reaction mechanism involves the nucleophilic substitution of the hydroxyl groups of resorcinol by benzyl groups .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as phase transfer catalysts may be employed to enhance the reaction rate and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 1,3-Dibenzyloxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield the corresponding dihydroxybenzene derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Quinones.

Reduction: Dihydroxybenzene derivatives.

Substitution: Halogenated benzene derivatives.

Applications De Recherche Scientifique

Comparaison Avec Des Composés Similaires

1,4-Dibenzyloxybenzene: Similar structure but with benzyl groups at the 1 and 4 positions.

1,2-Dibenzyloxybenzene: Benzyl groups at the 1 and 2 positions.

1,3-Dihydroxybenzene: The parent compound without benzyl groups.

Uniqueness: 1,3-Dibenzyloxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful as a protecting group in organic synthesis and as an intermediate in the production of various chemical products .

Activité Biologique

1,3-Dibenzyloxybenzene is a compound of interest due to its potential biological activities, particularly in the context of cancer and viral infections. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

Synthesis of this compound

The synthesis of this compound involves several chemical reactions. The precursor compound, 4-bromo-1,3-dihydroxybenzene, undergoes a dibenzylation process using n-butyllithium and cadmium chloride to form bis(1,3-dibenzyloxyphenyl-4)cadmium. This intermediate is then reacted with 2,3,5-tri-O-benzoyl-D-ribofuranosyl chloride to yield the desired dibenzyl derivative after catalytic hydrogenation over palladium on carbon (Pd/C) .

Antitumor Activity

This compound has demonstrated significant antitumor activity. In vitro studies show that it inhibits the proliferation of leukemia L1210 cells by 50% at a concentration of . Additionally, it affects mammary carcinoma TA3 cells at . Comparative studies indicate that its effectiveness is higher than its parent compound, dideazauridine, which exhibits lesser activity against these cancer cell lines .

| Cell Line | IC50 (M) |

|---|---|

| L1210 (Leukemia) | |

| TA3 (Mammary Carcinoma) |

Antiviral Activity

In addition to its antitumor properties, this compound has shown antiviral activity against herpes simplex virus type I in vitro. This suggests its potential as a therapeutic agent in viral infections .

Case Study: Anticancer Properties

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and testing of various dibenzofuran derivatives, including this compound. The findings indicated a strong correlation between the structural modifications of these compounds and their biological activity against different cancer cell lines .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of dibenzofuran derivatives. It was found that modifications at specific positions on the benzene rings could enhance biological activity. For instance, compounds with additional hydroxyl groups or altered alkyl chains exhibited improved efficacy against both cancer cells and viruses .

Propriétés

IUPAC Name |

1,3-bis(phenylmethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O2/c1-3-8-17(9-4-1)15-21-19-12-7-13-20(14-19)22-16-18-10-5-2-6-11-18/h1-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESHZVQZWMQUMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362173 | |

| Record name | 1,3-Dibenzyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3769-42-4 | |

| Record name | 1,3-Dibenzyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1,3-dibenzyloxybenzene in the synthesis of 1,3-dideazauridine?

A: In the synthesis of 1,3-dideazauridine described by [], this compound serves as a protected form of 1,3-dihydroxybenzene. The benzyl protecting groups are added to prevent unwanted reactions at the hydroxyl groups during subsequent steps. After reacting with n-butyllithium and cadmium chloride to form the organocadmium intermediate, this compound is coupled with a protected ribose sugar. Finally, the benzyl protecting groups are removed via catalytic hydrogenation to yield the desired 1,3-dideazauridine.

Q2: Are there any alternative synthetic routes to 1,3-dideazauridine that don't utilize this compound?

A: The provided research focuses solely on the synthesis utilizing this compound. [] While alternative synthetic routes might exist, they are not explored in this research. Further investigation into the literature on nucleoside analog synthesis would be required to identify other potential synthetic pathways.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.